Bentazon-13C6

Description

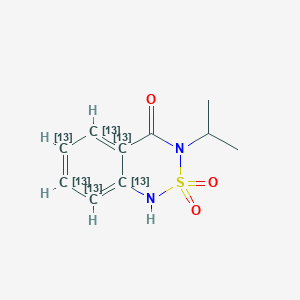

Bentazon-13C6 is a carbon-13 isotopically labeled analog of Bentazon (3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide), a selective herbicide used to control broadleaf weeds and sedges in crops like rice and soybeans. The 13C6 labeling denotes the substitution of six carbon atoms with the stable carbon-13 isotope, enhancing its utility as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This labeling minimizes spectral interference in analytical workflows, enabling precise quantification and metabolic tracking in environmental and pharmacological studies .

While specific data on this compound is absent in the provided evidence, its applications align with those of structurally similar 13C6-labeled compounds, such as Mefenamic acid-(benzoic ring-13C6) and 2-Benzyloxy-5-nitro-benzoic Acid-13C6 Benzyl Ester. These compounds share core functionalities as isotopic tracers for advanced research.

Properties

Molecular Formula |

C10H12N2O3S |

|---|---|

Molecular Weight |

246.24 g/mol |

IUPAC Name |

2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one |

InChI |

InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i3+1,4+1,5+1,6+1,8+1,9+1 |

InChI Key |

ZOMSMJKLGFBRBS-CICUYXHZSA-N |

Isomeric SMILES |

CC(C)N1C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2NS1(=O)=O |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bentazon-13C6 involves the incorporation of carbon-13 isotopes into the Bentazon molecule. This process typically requires specialized equipment and reagents to ensure the isotopic enrichment and purity of the final product. The synthetic route generally follows the same steps as the synthesis of Bentazon but with the use of carbon-13 labeled precursors .

Industrial Production Methods

Industrial production of this compound is carried out by companies specializing in stable isotope-labeled compounds. These companies use advanced techniques to achieve high isotopic enrichment and purity. The production process involves multiple steps, including the synthesis of labeled precursors, chemical reactions to form the final product, and purification to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bentazon-13C6 undergoes various chemical reactions, including:

Oxidation: Bentazon can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert Bentazon into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups in the Bentazon molecule with other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of Bentazon .

Scientific Research Applications

Bentazon is a selective herbicide used post-emergence to control dicotyledonous weeds in agriculture, horticulture, and ornamentals . It belongs to the thiadiazine group of chemicals and is manufactured by BASF Chemicals .

Bentazon Metabolism and Residue Analysis

Animal Metabolism: Studies on lactating goats dosed orally with [14C] bentazone showed radioactivity in milk and tissues . Goats administered with 6-hydroxy-bentazone had varying concentrations in their milk, fat, muscle, kidney, and liver .

| Matrix | Goat (2 mg/kg bw) | Goat (40 mg/kg bw) |

|---|---|---|

| mg eq/kg | mg eq/kg | |

| Edible tissues and milk | ||

| Milk a | 0.020 | 0.517 |

| Fat | 0.019 | 0.623 |

| Muscle | 0.021 | 0.343 |

| Kidney | 0.136 | 20.72 |

| Liver | 0.017 | 0.831 |

| Non-edible tissues/samples | ||

| Faeces | 11.04 | 175.52 |

| Urine | 16.13 | 198.11 |

Laying hens given [14C]-Bentazone, 6-OH-[14C]-bentazone, and 8-OH-[14C]-bentazone showed varying levels of radioactivity in their eggs and tissues .

Plant Metabolism: In maize, [14C] bentazone application was studied, and the radioactivity was measured in plant samples. Residues of bentazone and its metabolites (6-OH-bentazone and 8-OH-bentazone) were identified .

| Weeks after application | Total radioactive Residues | GC identified Residues |

|---|---|---|

| bentazone | ||

| 0 | 196.15 | – |

| 1 | 9.53 | 0.12 |

| 2 | 6.42 | 0.06 |

| 3 | 1.57 | 0.08 |

In wheat plants, the dissipation of bentazone was fast, with half-lives of 0.5–2.4 days .

Ecotoxicity

Bentazon's effects on the growth and photosystem II (PSII) of algae have been studied . Even low concentrations of bentazon can rapidly decrease the maximum quantum yield of photosystem II (Fv/Fm) . The Fv/Fm parameter is more sensitive than algal growth for monitoring the effects of bentazon .

Environmental Monitoring

Studies have analyzed groundwater and surface water in areas of pesticide application, including bentazon .

Phenolic-Enabled Nanotechnology

Mechanism of Action

The mechanism of action of Bentazon-13C6 is similar to that of Bentazon. It inhibits electron transport in the photosynthetic apparatus of plant cells by competing with quinone B for the binding site in photosystem II. This disruption in electron transport leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately leading to the death of the target weeds .

Comparison with Similar Compounds

Key Findings :

- Isotopic Purity : Mefenamic acid-(benzoic ring-13C6) is produced as a high-purity reference material (≥98% isotopic enrichment), critical for MS calibration .

- Synthetic Challenges : The synthesis of 13C6-labeled compounds, including this compound, requires specialized protocols to ensure isotopic integrity. For example, 2-Benzyloxy-5-nitro-benzoic Acid-13C6 Benzyl Ester is synthesized using 13C6-labeled benzyl chloride to avoid steric interference during coupling reactions .

- Application Scope : While Mefenamic acid-13C6 is restricted to pharmacological studies, this compound would likely extend to agrochemical and environmental research due to its herbicidal activity.

Research Implications and Limitations

The absence of this compound in the provided evidence underscores a gap in isotopic herbicide research. However, parallels with Mefenamic acid-13C6 suggest that this compound would enable:

- Quantitative Residue Analysis : Detection of Bentazon in soil/water at sub-ppb levels using 13C6-labeled internal standards.

- Metabolic Profiling : Tracing Bentazon degradation pathways in plants or microbes via 13C-NMR .

Limitations : Current literature focuses on pharmaceuticals (e.g., Mefenamic acid-13C6) rather than agrochemicals. Future studies should prioritize synthesizing and characterizing this compound to address this disparity.

Biological Activity

Bentazon-13C6 is a carbon-13 isotopically labeled derivative of the herbicide bentazon, primarily used in agricultural applications for the selective control of broadleaf weeds. This article explores its biological activity, focusing on its biochemical properties, mechanisms of action, and implications in environmental studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 240.3 g/mol |

| Melting Point | 137–139 °C |

| Density | 1.3 ± 0.1 g/cm³ |

| Solubility in Water | 500 mg/L |

This compound operates by inhibiting the Hill reaction within the photosynthetic process of plants. This inhibition occurs at the photosystem II level, specifically by binding to the Q_B plastoquinone site on the D1 protein. The mechanism can be summarized as follows:

- Inhibition of Electron Transport : It blocks electron transport, leading to an accumulation of reactive oxygen species (ROS).

- Disruption of Photosynthesis : The disruption results in cell death in susceptible plant species due to impaired energy production.

- Rapid Action : The effects are observed almost immediately in laboratory settings, indicating high efficacy as a herbicide .

Biochemical Effects

The primary biochemical effects of this compound include:

- Photosynthetic Disruption : As noted, it inhibits chlorophyll function, which is vital for photosynthesis.

- Cellular Toxicity : The generation of ROS can lead to oxidative stress and subsequent cellular damage.

- Metabolic Pathways : Research indicates that this compound may influence metabolic pathways related to photosynthesis and energy metabolism in plants .

Environmental Impact and Studies

This compound is extensively used in environmental studies to track degradation pathways and assess the compound's fate in soil and water systems. Notable findings include:

- Degradation Pathways : Studies have shown that Bentazon undergoes hydrolysis and photolysis, leading to various metabolites such as N-methyl Bentazon and hydroxy derivatives .

- Presence in Water Systems : Research indicates low concentrations of bentazon residues in environmental samples, typically ranging from 0.55 ng/L to 40 ng/L . The compound's persistence raises concerns about its ecological impact.

Toxicological Studies

A significant case study involved administering labeled Bentazon derivatives to livestock to assess residue levels in tissues and milk. Results indicated that:

- Residue concentrations were low but detectable in tissues such as liver and kidney.

- The study highlighted the need for monitoring bentazon levels in food products due to potential bioaccumulation risks .

Analytical Applications

This compound serves as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS). This application is crucial for quantifying bentazon residues in agricultural products and environmental samples, ensuring compliance with safety regulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.